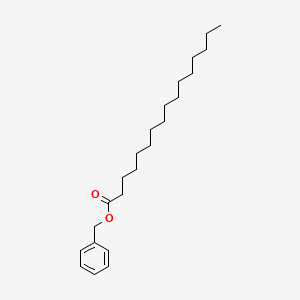

Benzyl palmitate

Description

Properties

IUPAC Name |

benzyl hexadecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H38O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-17-20-23(24)25-21-22-18-15-14-16-19-22/h14-16,18-19H,2-13,17,20-21H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKEVMZSLVHLLBF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H38O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10194580 | |

| Record name | Benzyl palmitate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10194580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

346.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41755-60-6 | |

| Record name | Benzyl palmitate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041755606 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzyl palmitate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10194580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BENZYL PALMITATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V5DZS5IE7C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

What is the chemical structure of benzyl palmitate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benzyl palmitate (C₂₃H₃₈O₂), the ester of benzyl alcohol and palmitic acid, is a lipophilic compound with significant applications in the pharmaceutical and cosmetic industries. Its chemical structure, characterized by a long alkyl chain and a benzyl group, imparts unique physicochemical properties that are leveraged in various formulations. This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and analysis of this compound. It further delves into its applications in drug development, particularly as a penetration enhancer in topical formulations and as a component of prodrug strategies aimed at improving the bioavailability of therapeutic agents. Detailed experimental protocols for its synthesis and analysis are provided to facilitate further research and development.

Chemical and Physical Properties

This compound is a colorless to pale yellow solid or liquid at room temperature, with a faint, pleasant odor. It is insoluble in water but soluble in organic solvents.[1]

| Property | Value | Reference |

| IUPAC Name | benzyl hexadecanoate | [2] |

| Synonyms | Palmitic acid, benzyl ester; Hexadecanoic acid, phenylmethyl ester | [2] |

| CAS Number | 41755-60-6 | [3] |

| Molecular Formula | C₂₃H₃₈O₂ | [2] |

| Molecular Weight | 346.55 g/mol | [3] |

| Melting Point | 28 °C | [1] |

| Boiling Point | 338 °C at 760 mmHg | [1] |

| Appearance | Clear, low melting solid | [1] |

| Solubility | Insoluble in water | [1] |

Synthesis of this compound

This compound is primarily synthesized through the esterification of palmitic acid with benzyl alcohol. This can be achieved via chemical or enzymatic methods.

Fischer Esterification (Acid-Catalyzed)

Fischer esterification is a classic method for producing esters by refluxing a carboxylic acid and an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid.[4] The reaction is reversible and driven to completion by removing the water formed, often using a Dean-Stark apparatus, or by using an excess of one of the reactants.[5]

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Physical and Chemical Properties of Benzyl Palmitate

Introduction

This compound (CAS No: 41755-60-6), the ester of benzyl alcohol and palmitic acid, is a significant compound with applications in the cosmetics, food, and pharmaceutical industries.[1] Structurally, it combines a long-chain saturated fatty acid (palmitic acid) with an aromatic alcohol (benzyl alcohol), resulting in a lipophilic molecule with distinct physical and chemical characteristics.[2] This guide provides a comprehensive overview of its properties, synthesis, and reactivity, tailored for a scientific audience. It includes detailed experimental protocols and data presented for clarity and practical application in a research and development setting.

Physical and Chemical Properties

The physical and chemical properties of this compound are summarized below. Data has been compiled from various chemical databases and literature sources.

General and Physical Properties

| Property | Value | Source(s) |

| IUPAC Name | benzyl hexadecanoate | [1] |

| Synonyms | Palmitic acid benzyl ester, Benzyl hexadecanoate | [1] |

| CAS Number | 41755-60-6 | [1] |

| Molecular Formula | C₂₃H₃₈O₂ | [1] |

| Molecular Weight | 346.55 g/mol | [1] |

| Appearance | Colorless to pale yellow liquid/waxy solid | [1] |

| Melting Point | 20 - 25 °C | [1] |

| Boiling Point | ~350 °C | [1] |

Solubility Profile

| Solvent | Solubility | Rationale / Source(s) |

| Water | Insoluble | High lipophilicity of the long alkyl chain.[1] |

| Ethanol | Soluble | Long-chain fatty acids and their esters are generally soluble in ethanol.[3] |

| Diethyl Ether | Soluble | Common organic solvent for lipophilic compounds.[1] |

| Chloroform | Soluble | Fatty acids are readily extracted with non-polar solvents like chloroform.[4] |

| Acetone | Soluble | A common solvent for esters.[1] |

| DMSO / DMF | Soluble | Oleic acid ethyl ester, a similar compound, is soluble at ~100 mg/mL in these solvents.[5] |

Spectroscopic Data (Predicted)

While a complete, assigned experimental spectrum for this compound is not widely published, the following tables outline the expected characteristic peaks based on its chemical structure and data from analogous compounds.

¹H NMR Spectroscopy

Solvent: CDCl₃, Reference: TMS (0 ppm)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.35 | m | 5H | Ar-H (Protons of the benzene ring) |

| ~ 5.11 | s | 2H | -O-CH₂ -Ph (Benzylic protons) |

| ~ 2.32 | t | 2H | -CH₂ -C(=O)O- (α-methylene protons) |

| ~ 1.63 | m | 2H | -CH₂ -CH₂-C(=O)O- (β-methylene protons) |

| ~ 1.25 | br s | 24H | -(CH₂ )₁₂- (Methylene protons of the alkyl chain) |

| ~ 0.88 | t | 3H | -CH₃ (Terminal methyl protons) |

¹³C NMR Spectroscopy

Solvent: CDCl₃

| Chemical Shift (δ, ppm) | Assignment |

| ~ 173.5 | C =O (Ester carbonyl) |

| ~ 136.0 | Ar-C (Quaternary aromatic carbon) |

| ~ 128.5 | Ar-C H (Aromatic carbons, ortho/para) |

| ~ 128.2 | Ar-C H (Aromatic carbons, meta) |

| ~ 66.5 | -O-C H₂-Ph (Benzylic carbon) |

| ~ 34.4 | -C H₂-C(=O)O- (α-methylene carbon) |

| ~ 31.9 | Palmitate chain carbons |

| ~ 29.0 - 29.7 | -(C H₂)ₙ- (Bulk methylene carbons of the alkyl chain) |

| ~ 25.0 | -C H₂-CH₂-C(=O)O- (β-methylene carbon) |

| ~ 22.7 | Palmitate chain carbon |

| ~ 14.1 | -C H₃ (Terminal methyl carbon) |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3030 - 3100 | Medium-Weak | C-H stretch (Aromatic)[6] |

| 2850 - 2960 | Strong | C-H stretch (Aliphatic)[7] |

| 1735 - 1750 | Strong | C=O stretch (Ester)[8] |

| 1600, 1450 - 1500 | Variable | C=C stretch (Aromatic ring)[6] |

| 1160 - 1250 | Strong | C-O stretch (Ester)[7] |

Mass Spectrometry (MS)

| m/z | Interpretation |

| 346.5 | [M]⁺ Molecular ion |

| 239 | [M - C₇H₇]⁺ Loss of benzyl radical |

| 108 | [C₇H₈O]⁺ Benzyl alcohol fragment from rearrangement |

| 91 | [C₇H₇]⁺ Tropylium ion (base peak), characteristic of benzyl compounds[9] |

| 43, 57, 71... | Alkyl chain fragments[10] |

Experimental Protocols

The following sections provide detailed methodologies for the synthesis and hydrolysis of this compound.

Synthesis via Fischer Esterification

This protocol describes the synthesis of this compound from palmitic acid and benzyl alcohol using sulfuric acid as a catalyst. The reaction is driven to completion by using an excess of one reactant and facilitating the removal of water.

Materials:

-

Palmitic acid

-

Benzyl alcohol (at least 1.2 molar equivalents)

-

Concentrated sulfuric acid (H₂SO₄)

-

Toluene

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Dean-Stark apparatus and condenser

-

Heating mantle with magnetic stirring

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Setup: Assemble a round-bottom flask with a Dean-Stark trap and a reflux condenser.

-

Reactants: To the flask, add palmitic acid (1.0 eq), benzyl alcohol (1.2 eq), and toluene (approx. 2 mL per gram of palmitic acid).

-

Catalyst Addition: While stirring, cautiously add concentrated sulfuric acid (approx. 0.05 - 0.1 eq) to the mixture.

-

Reaction: Heat the mixture to reflux. The toluene-water azeotrope will begin to collect in the Dean-Stark trap, effectively removing water from the reaction and driving the equilibrium towards the ester product.

-

Monitoring: Continue reflux until no more water is collected in the trap (typically 2-4 hours). The reaction can be monitored by Thin Layer Chromatography (TLC).

-

Workup: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel.

-

Washing: Wash the organic layer sequentially with water, saturated NaHCO₃ solution (to neutralize the acid catalyst), and finally with brine.[11]

-

Drying: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, then filter.

-

Purification: Remove the toluene solvent under reduced pressure using a rotary evaporator. The resulting crude product can be further purified by vacuum distillation or column chromatography if necessary to yield pure this compound.

Hydrolysis (Saponification)

This protocol describes the base-catalyzed hydrolysis of this compound back to palmitic acid (as its carboxylate salt) and benzyl alcohol.

Materials:

-

This compound

-

Ethanol or a similar alcohol to act as a co-solvent

-

Aqueous sodium hydroxide (NaOH) or potassium hydroxide (KOH) solution (e.g., 2 M)

-

Hydrochloric acid (HCl) solution (e.g., 3 M) for acidification

-

Diethyl ether or ethyl acetate for extraction

-

Round-bottom flask with condenser

-

Heating mantle with magnetic stirring

-

Separatory funnel

-

pH paper or meter

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol.

-

Base Addition: Add an excess of aqueous NaOH or KOH solution (approx. 2-3 eq) to the flask.

-

Reflux: Attach a condenser and heat the mixture to reflux with stirring. The hydrolysis reaction typically takes 1-2 hours. Monitor the disappearance of the ester spot by TLC.

-

Cooling and Neutralization: Once the reaction is complete, cool the mixture to room temperature. The product mixture contains the sodium or potassium palmitate salt and benzyl alcohol.

-

Extraction of Benzyl Alcohol: Transfer the mixture to a separatory funnel and extract with diethyl ether. The benzyl alcohol will move to the organic phase, while the carboxylate salt remains in the aqueous phase. Separate the layers.

-

Acidification: Cool the aqueous layer in an ice bath and slowly acidify it with HCl solution until the pH is ~2. Palmitic acid will precipitate as a white solid.

-

Isolation: Collect the precipitated palmitic acid by vacuum filtration, wash with cold water, and dry. The benzyl alcohol can be recovered from the organic extract by drying the solution and evaporating the solvent.

Visualizations

Experimental Workflow: Synthesis of this compound

The following diagram illustrates the key steps in the laboratory synthesis and purification of this compound via Fischer Esterification.

Caption: Workflow for this compound Synthesis.

Chemical Pathway: Base-Catalyzed Hydrolysis (Saponification)

This diagram outlines the chemical transformation during the saponification of this compound.

Caption: Pathway of this compound Hydrolysis.

References

- 1. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 6. uanlch.vscht.cz [uanlch.vscht.cz]

- 7. researchgate.net [researchgate.net]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. pharmacy180.com [pharmacy180.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]

Unveiling Benzyl Palmitate: A Technical Guide to its Natural Occurrence and Analysis in Plants

For Immediate Release

This technical guide provides a comprehensive overview of the natural sources, occurrence, and analysis of benzyl palmitate in the plant kingdom. Designed for researchers, scientists, and professionals in drug development, this document synthesizes current knowledge on this fatty acid ester, presenting quantitative data, detailed experimental protocols, and insights into its biosynthesis.

Natural Occurrence of this compound in the Plant Kingdom

This compound, a benzyl ester of palmitic acid, has been identified as a natural constituent in a variety of plant species. Its presence is often associated with floral scents and essential oils, suggesting a role in plant-insect interactions or as a protective agent. Quantitative analysis has revealed its concentration varies significantly among different species and plant tissues.

Notably, the floral tissues of Echinacea purpurea (Purple Cone-flower) have been found to contain this compound in concentrations ranging from 0.2% to 0.8%.[1] Trace amounts, typically less than 0.1%, have also been reported in the roots and leaves of Cichorium intybus (Chicory) and Pterocypsela laciniata.[1] Furthermore, this compound has been identified as a component of the parasitic plant Dactylanthus taylorii.

Quantitative Data Summary

For ease of comparison, the reported quantitative data for this compound in various plant sources is summarized in the table below.

| Plant Species | Family | Plant Part | Concentration (% w/w) | Reference |

| Echinacea purpurea | Asteraceae | Floral Tissues | 0.2 - 0.8 | [1] |

| Cichorium intybus | Asteraceae | Roots and Leaves | < 0.1 | [1] |

| Pterocypsela laciniata | Asteraceae | Roots and Leaves | < 0.1 | |

| Dactylanthus taylorii | Balanophoraceae | - | Presence confirmed |

Experimental Protocols for Analysis

The extraction, isolation, and quantification of this compound from plant matrices require specific analytical methodologies. Gas chromatography-mass spectrometry (GC-MS) is a commonly employed technique for the identification and quantification of this and other volatile and semi-volatile compounds in plant extracts.

General Experimental Workflow

A typical workflow for the analysis of this compound in plant materials involves sample preparation, extraction, and chromatographic analysis.

References

Biosynthesis pathway of benzyl palmitate in biological systems

Abstract

Benzyl palmitate, a wax ester with applications in the fragrance, cosmetic, and pharmaceutical industries, is not known to be a major natural product with a well-documented native biosynthetic pathway. However, its synthesis in biological systems is theoretically plausible through the convergence of established metabolic routes: fatty acid biosynthesis yielding palmitic acid, and aromatic compound metabolism producing benzyl alcohol, followed by an enzymatic esterification step. This technical guide provides an in-depth exploration of a putative biosynthetic pathway for this compound, designed for researchers, scientists, and drug development professionals. It outlines the requisite enzymatic steps, presents available quantitative data, details relevant experimental protocols, and provides visualizations of the metabolic logic.

Introduction

The demand for sustainably produced specialty chemicals has driven interest in the microbial and plant-based synthesis of valuable esters. This compound, the ester of benzyl alcohol and palmitic acid, is one such molecule with potential for biotechnological production. This document delineates a theoretical three-stage biosynthetic pathway for this compound:

-

Palmitic Acid Biosynthesis: The de novo synthesis of the C16 saturated fatty acid, palmitate, from acetyl-CoA.

-

Benzyl Alcohol Biosynthesis: The formation of benzyl alcohol from precursors derived from the shikimate pathway.

-

Esterification: The enzymatic condensation of palmitoyl-CoA (or palmitic acid) and benzyl alcohol to form this compound.

This guide will elaborate on each of these stages, providing the necessary technical details for understanding and potentially engineering this pathway in a heterologous host.

Palmitic Acid Biosynthesis Pathway

The biosynthesis of palmitic acid is a highly conserved and well-characterized metabolic pathway initiated from acetyl-CoA.[1][2] The overall stoichiometry for the synthesis of palmitate from acetyl-CoA is:

8 Acetyl-CoA + 7 ATP + 14 NADPH + 14 H⁺ → Palmitate + 8 CoA + 7 ADP + 7 Pi + 14 NADP⁺ + 6 H₂O[3]

The pathway can be divided into two key stages: the carboxylation of acetyl-CoA to malonyl-CoA, and the subsequent iterative elongation by the fatty acid synthase complex.

Acetyl-CoA Carboxylation

The committed and rate-limiting step in fatty acid synthesis is the ATP-dependent carboxylation of acetyl-CoA to malonyl-CoA, catalyzed by Acetyl-CoA Carboxylase (ACC) .[4][5] This enzyme utilizes biotin as a cofactor.[6]

Enzyme: Acetyl-CoA Carboxylase (ACC) Reaction: Acetyl-CoA + HCO₃⁻ + ATP → Malonyl-CoA + ADP + Pi

Fatty Acid Elongation Cycle

The elongation of the fatty acid chain is carried out by the multi-enzyme complex, Fatty Acid Synthase (FAS) .[7][8] The process is a cycle of four reactions that is repeated seven times to produce the 16-carbon palmitoyl-ACP, which is then hydrolyzed to palmitate.[9][10]

The four recurring steps are:

-

Condensation: β-ketoacyl-ACP synthase (KS)

-

Reduction: β-ketoacyl-ACP reductase (KR)

-

Dehydration: β-hydroxyacyl-ACP dehydratase (DH)

-

Reduction: Enoyl-ACP reductase (ER)

The growing fatty acid chain is attached to an Acyl Carrier Protein (ACP) throughout this process.

Quantitative Data for Palmitic Acid Biosynthesis

| Parameter | Enzyme | Organism/Conditions | Value | Reference |

| Specific Activity | Acetyl-CoA Carboxylase | Mammalian tissues | Varies with regulation (e.g., phosphorylation, allosteric effectors) | [11] |

| Stoichiometry | Overall Palmitate Synthesis | General | 8 Acetyl-CoA, 7 ATP, 14 NADPH per Palmitate | [1][3] |

| Theoretical Yield | Palmitate from Glucose | E. coli (engineered) | ~0.25 g/g glucose (theoretical maximum) |

Experimental Protocol: Assay for Fatty Acid Synthase (FAS) Activity

This protocol is based on the spectrophotometric measurement of NADPH oxidation.

Materials:

-

Purified Fatty Acid Synthase

-

Acetyl-CoA solution (10 mM)

-

Malonyl-CoA solution (10 mM)

-

NADPH solution (10 mM)

-

Potassium phosphate buffer (1 M, pH 7.0)

-

Dithiothreitol (DTT, 1 M)

-

Spectrophotometer capable of reading at 340 nm

Procedure:

-

Prepare a reaction mixture in a quartz cuvette containing:

-

100 mM Potassium phosphate buffer (pH 7.0)

-

1 mM DTT

-

100 µM NADPH

-

50 µM Acetyl-CoA

-

-

Incubate the mixture at 37°C for 5 minutes to establish a baseline reading at 340 nm.

-

Initiate the reaction by adding 50 µM Malonyl-CoA.

-

Immediately begin monitoring the decrease in absorbance at 340 nm for 5-10 minutes.

-

Calculate the rate of NADPH oxidation using the molar extinction coefficient of NADPH at 340 nm (6220 M⁻¹cm⁻¹).

-

One unit of FAS activity is defined as the amount of enzyme that catalyzes the oxidation of 1 µmol of NADPH per minute under the specified conditions.

Benzyl Alcohol Biosynthesis Pathway

Benzyl alcohol is a naturally occurring aromatic alcohol found in many plants and is a component of essential oils.[12] Its biosynthesis can proceed through different routes, primarily from the shikimate pathway precursor, L-phenylalanine.

Plant Biosynthesis of Benzyl Alcohol

In plants, a common pathway to benzyl alcohol involves the conversion of cinnamic acid to benzaldehyde, which is then reduced.[13]

-

Chain Shortening: Cinnamic acid undergoes a β-oxidative pathway to yield benzoyl-CoA.

-

Reduction to Benzaldehyde: The specific enzyme for this step is not fully elucidated in all species.

-

Reduction to Benzyl Alcohol: Benzaldehyde is reduced to benzyl alcohol by a benzyl alcohol dehydrogenase or a related alcohol dehydrogenase.

Microbial Biosynthesis of Benzyl Alcohol

Engineered microorganisms can produce benzyl alcohol from glucose.[14] A proposed pathway in yeast involves the conversion of L-phenylalanine.[15]

-

Transamination: L-phenylalanine is converted to phenylpyruvate.

-

Decarboxylation: Phenylpyruvate is decarboxylated to phenylacetaldehyde.

-

Reduction: Phenylacetaldehyde is reduced to 2-phenylethanol, or alternatively, a pathway via mandelate can lead to benzaldehyde and then benzyl alcohol.

Quantitative Data for Benzyl Alcohol Biosynthesis

| Parameter | Organism/System | Conditions | Value | Reference |

| Product Titer | Engineered E. coli | Fed-batch fermentation from glucose | 114 mg/L | [14] |

| Product Yield | Engineered E. coli | From glucose | 7.6 mg/g glucose | [14] |

| Benzaldehyde Conversion | Rhodotorula mucilaginosa | Immobilized cells | High conversion rates reported |

Experimental Protocol: Microbial Production of Benzyl Alcohol

This protocol describes a general procedure for the production of benzyl alcohol in a laboratory-scale fermenter using an engineered microbial strain.

Materials:

-

Engineered microbial strain (e.g., E. coli) capable of producing benzyl alcohol.

-

Defined fermentation medium (e.g., M9 minimal medium) with glucose as the carbon source.

-

Appropriate antibiotics for plasmid maintenance.

-

Laboratory-scale fermenter (e.g., 2 L).

-

GC-MS for product analysis.

Procedure:

-

Prepare a seed culture by inoculating a single colony of the engineered strain into a suitable liquid medium and incubating overnight at the optimal temperature and shaking speed.

-

Inoculate the fermenter containing the defined medium with the seed culture to an initial OD₆₀₀ of ~0.1.

-

Control the fermentation parameters (temperature, pH, dissolved oxygen) at optimal levels for the specific strain.

-

Induce the expression of the benzyl alcohol pathway genes at the appropriate cell density (e.g., mid-log phase) with an inducer (e.g., IPTG).

-

Implement a fed-batch strategy by feeding a concentrated glucose solution to maintain a constant, low glucose concentration in the fermenter, preventing overflow metabolism.

-

Take samples periodically to monitor cell growth (OD₆₀₀) and benzyl alcohol production.

-

Extract the benzyl alcohol from the culture supernatant with an organic solvent (e.g., ethyl acetate) and quantify using GC-MS with an internal standard.

Esterification of Palmitate and Benzyl Alcohol

The final step in the proposed biosynthesis of this compound is the esterification of palmitic acid (or its activated form, palmitoyl-CoA) with benzyl alcohol. This reaction can be catalyzed by enzymes such as lipases or acyltransferases .[16][17]

Enzyme: Lipase or Alcohol Acyltransferase (AAT) Reaction: Palmitoyl-CoA + Benzyl Alcohol → this compound + CoASH or Reaction: Palmitic Acid + Benzyl Alcohol ⇌ this compound + H₂O

Lipase-catalyzed esterification is often performed in non-aqueous or solvent-free systems to shift the equilibrium towards ester synthesis.[18][19]

Quantitative Data for Enzymatic Esterification

| Parameter | Enzyme/System | Substrates | Value/Observation | Reference |

| Conversion Yield | Lipozyme TL IM | Benzoic anhydride and benzyl alcohol | 92% conversion to benzyl benzoate in 6 hours | [19] |

| Kinetic Model | Rhizopus oryzae lipase | Palmitic acid and propanol | Follows a Ping-Pong Bi-Bi mechanism | [20][21] |

| Conversion Yield | Candida antarctica lipase B | Hexanoic acid and various benzyl alcohols | 50-80% conversion | |

| Reaction Time | Lipozyme RM IM | Benzyl alcohol and vinyl acetate | 100% conversion to benzyl acetate in 10 minutes |

Note: Data for the direct enzymatic synthesis of this compound is limited. The presented data is for analogous reactions and provides an indication of feasibility and potential reaction parameters.

Experimental Protocol: Lipase-Catalyzed Synthesis of this compound

This protocol describes a solvent-free enzymatic synthesis of this compound.

Materials:

-

Immobilized lipase (e.g., Novozym 435, Lipozyme TL IM)

-

Palmitic acid

-

Benzyl alcohol

-

Molecular sieves (to remove water)

-

Thermostatically controlled shaker

-

Hexane (for extraction)

-

TLC plates and developing solvent (e.g., hexane:ethyl acetate 9:1)

-

GC-MS for product quantification

Procedure:

-

In a sealed reaction vessel, combine palmitic acid and benzyl alcohol in a desired molar ratio (e.g., 1:1 to 1:5).

-

Add the immobilized lipase (e.g., 5-10% by weight of substrates).

-

Add activated molecular sieves to the reaction mixture to remove the water produced during esterification.

-

Place the vessel in a shaker incubator at a controlled temperature (e.g., 50-60°C) and agitate.

-

Monitor the reaction progress by taking small aliquots at different time points, dissolving them in hexane, and analyzing by TLC.

-

Once the reaction has reached completion (or equilibrium), stop the reaction by filtering out the immobilized enzyme.

-

Quantify the yield of this compound in the reaction mixture using GC-MS with an internal standard.

-

The product can be purified from the unreacted substrates by column chromatography if required.

Pathway and Workflow Visualizations

Proposed Biosynthetic Pathway of this compound

Caption: Proposed biosynthetic pathway for this compound.

Experimental Workflow for Microbial this compound Production

Caption: Experimental workflow for microbial production.

Logical Relationship of Key Enzymes

Caption: Key enzyme relationships in the pathway.

Conclusion and Future Directions

This technical guide has outlined a plausible biosynthetic pathway for this compound, leveraging well-understood metabolic modules. While the individual steps are biochemically feasible, the establishment of a complete and efficient pathway in a biological system presents several challenges, including pathway balancing, precursor supply, and potential toxicity of intermediates.

Future research should focus on:

-

Enzyme Discovery and Characterization: Identifying and characterizing highly efficient enzymes for the final esterification step, specifically those with high specificity for palmitoyl-CoA/palmitic acid and benzyl alcohol.

-

Metabolic Engineering: Optimizing precursor pathways in a suitable host organism to ensure a balanced supply of both palmitate and benzyl alcohol.

-

Process Optimization: Developing fermentation and downstream processing strategies to maximize product titer, yield, and purity.

The successful implementation of such a biosynthetic route would provide a sustainable and environmentally friendly alternative to the chemical synthesis of this compound and other valuable wax esters.

References

- 1. youtube.com [youtube.com]

- 2. youtube.com [youtube.com]

- 3. youtube.com [youtube.com]

- 4. Acetyl-coenzyme A carboxylase: crucial metabolic enzyme and attractive target for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. youtube.com [youtube.com]

- 6. Acetyl-CoA carboxylase - Wikipedia [en.wikipedia.org]

- 7. m.youtube.com [m.youtube.com]

- 8. m.youtube.com [m.youtube.com]

- 9. m.youtube.com [m.youtube.com]

- 10. youtube.com [youtube.com]

- 11. researchgate.net [researchgate.net]

- 12. Benzyl alcohol - Wikipedia [en.wikipedia.org]

- 13. The Peroxisomal β-Oxidative Pathway and Benzyl Alcohol O-Benzoyltransferase HSR201 Cooperatively Contribute to the Biosynthesis of Salicylic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Process Development for Benzyl Alcohol Production by Whole-Cell Biocatalysis in Stirred and Packed Bed Reactors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. Enzymatic synthesis of benzyl benzoate using different acyl donors: Comparison of solvent-free reaction techniques [agris.fao.org]

- 19. researchgate.net [researchgate.net]

- 20. redalyc.org [redalyc.org]

- 21. researchgate.net [researchgate.net]

Benzyl palmitate CAS number and molecular formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of benzyl palmitate, a fatty acid ester with significant potential in pharmaceutical and research applications. This document outlines its chemical properties, synthesis, and key applications, supported by detailed experimental protocols and visual workflows.

Core Properties of this compound

This compound is the ester formed from the condensation of palmitic acid, a common saturated fatty acid, with benzyl alcohol.[1] Its lipophilic nature underpins many of its applications, particularly in drug formulation and delivery.

Chemical and Physical Data

The fundamental properties of this compound are summarized in the table below for quick reference.

| Property | Value | Reference |

| CAS Number | 41755-60-6 | [1][2][3][4][5] |

| Molecular Formula | C23H38O2 | [1][2][3][4][5] |

| Molecular Weight | 346.5 g/mol | [1][2] |

| IUPAC Name | benzyl hexadecanoate | [1][3] |

| Appearance | Colorless to pale yellow liquid | |

| Solubility | Soluble in organic solvents (e.g., ethanol, ether); Insoluble in water | |

| Stability | Generally stable, but susceptible to hydrolysis in the presence of acid or base catalysts |

Synthesis of this compound

This compound can be synthesized through several methods, with Fischer esterification and enzymatic synthesis being the most common.

Chemical Synthesis: Fischer Esterification

Fischer esterification involves the acid-catalyzed reaction between a carboxylic acid (palmitic acid) and an alcohol (benzyl alcohol).

Enzymatic Synthesis

Enzymatic synthesis offers a greener alternative, often utilizing immobilized lipases as catalysts. This method proceeds under milder conditions and with higher specificity.

Experimental Protocols

Protocol for Enzymatic Synthesis of this compound

This protocol is adapted from procedures for the enzymatic synthesis of similar fatty acid esters.

Materials:

-

Palmitic acid

-

Benzyl alcohol

-

Immobilized lipase (e.g., Novozym 435)

-

Anhydrous hexane (or other suitable organic solvent)

-

Molecular sieves (optional, for water removal)

-

Shaking incubator

-

Rotary evaporator

-

Equipment for product purification (e.g., column chromatography)

Procedure:

-

In a sealed reaction vessel, dissolve palmitic acid (1 molar equivalent) in a minimal amount of anhydrous hexane.

-

Add benzyl alcohol (1.2 molar equivalents) to the solution.

-

Add the immobilized lipase (e.g., 10% by weight of the substrates).

-

If desired, add activated molecular sieves to remove the water produced during the reaction and drive the equilibrium towards the product.

-

Incubate the mixture in a shaking incubator at a controlled temperature (e.g., 50-60°C) for 24-48 hours.

-

Monitor the reaction progress using a suitable analytical technique (e.g., TLC or GC).

-

Once the reaction is complete, separate the immobilized enzyme by filtration for potential reuse.

-

Remove the solvent from the filtrate using a rotary evaporator.

-

Purify the resulting crude this compound by column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient.

-

Characterize the final product using techniques such as NMR and mass spectrometry.

Protocol for Esterase Activity Assay using this compound as a Substrate

This protocol is based on established assays for esterase activity using p-nitrophenyl esters and can be adapted for this compound.

Materials:

-

This compound

-

Esterase-containing sample (e.g., cell lysate, purified enzyme)

-

Phosphate buffer (e.g., 50 mM, pH 7.4)

-

Triton X-100 or other suitable surfactant

-

Spectrophotometer or plate reader

-

Incubator

Procedure:

-

Substrate Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., isopropanol). Create a working substrate solution by diluting the stock solution in the phosphate buffer containing a surfactant like Triton X-100 to aid in solubilization.

-

Enzyme Reaction: In a microplate well or cuvette, add a defined volume of the substrate solution and equilibrate to the desired reaction temperature (e.g., 37°C).

-

Initiate the reaction by adding a small volume of the esterase-containing sample.

-

Detection: The hydrolysis of this compound by the esterase will yield benzyl alcohol and palmitic acid. The progress of the reaction can be monitored by detecting the formation of one of the products. For instance, if a suitable chromogenic or fluorogenic assay for benzyl alcohol or palmitic acid is available, it can be employed. Alternatively, the depletion of the substrate can be monitored using chromatographic methods (e.g., HPLC) at different time points.

-

Data Analysis: Calculate the rate of the enzymatic reaction from the change in product concentration or substrate concentration over time. One unit of esterase activity can be defined as the amount of enzyme that catalyzes the formation of 1 µmol of product per minute under the specified conditions.

Applications in Drug Development

The physicochemical properties of this compound make it a valuable excipient in pharmaceutical formulations.

Solubility and Permeation Enhancer

Due to its lipophilic nature, this compound can be used in topical and transdermal formulations to enhance the solubility and skin penetration of poorly water-soluble drugs. It can act as a vehicle and may also help to disrupt the stratum corneum, facilitating drug delivery into deeper skin layers.

Prodrug Design

The ester linkage in this compound can be cleaved by endogenous esterases in the body. This property can be exploited in prodrug design, where a drug molecule is chemically linked to a promoiety like this compound to improve its pharmacokinetic properties, such as absorption or targeted delivery. The active drug is then released upon enzymatic cleavage in vivo.

Biological Activity

This compound is not merely an inert excipient; it can also exhibit biological activity. It is known to be involved in protein S-palmitoylation, a post-translational modification where palmitic acid is attached to cysteine residues of proteins. This process is crucial for protein trafficking, localization, and function. As a derivative of palmitic acid, this compound can potentially influence these pathways. Furthermore, its role as a substrate for esterases makes it a useful tool for studying the activity of these enzymes.

References

IUPAC name and synonyms for benzyl palmitate

An In-depth Technical Guide to Benzyl Palmitate

This technical guide provides a comprehensive overview of this compound, including its chemical identity, physicochemical properties, synthesis and analysis protocols, and its role in scientific research. This document is intended for researchers, scientists, and professionals in the field of drug development and related disciplines.

Chemical Identity

IUPAC Name: Benzyl hexadecanoate[1]

Synonyms:

-

This compound[1]

-

Palmitic acid benzyl ester[1]

-

Hexadecanoic acid, phenylmethyl ester

-

CAS Number: 41755-60-6[1]

-

Molecular Formula: C₂₃H₃₈O₂[1]

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Source |

| Molecular Weight | 346.55 g/mol | PubChem CID 13908925 |

| Appearance | White to off-white crystalline solid | Generic Material Safety Data Sheet |

| Melting Point | 38-40 °C | Generic Material Safety Data Sheet |

| Boiling Point | 247 °C at 10 mmHg | Generic Material Safety Data Sheet |

| Solubility | Insoluble in water; Soluble in organic solvents like ethanol, ether, and chloroform | Generic Material Safety Data Sheet |

| Kovats Retention Index | Standard non-polar: 2527; Semi-standard non-polar: 2587.8 | PubChem CID 13908925[1] |

Experimental Protocols

Synthesis of this compound via Fischer Esterification

This protocol describes the synthesis of this compound from palmitic acid and benzyl alcohol using an acid catalyst, a classic example of Fischer esterification.[2][3][4][5]

Materials:

-

Palmitic acid

-

Benzyl alcohol (in excess)

-

Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid

-

Toluene (or another suitable solvent for azeotropic removal of water)

-

5% Sodium bicarbonate (NaHCO₃) solution

-

Saturated sodium chloride (NaCl) solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Diethyl ether or ethyl acetate

-

Round-bottom flask

-

Dean-Stark apparatus or soxhlet extractor filled with molecular sieves

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

-

Heating mantle

Procedure:

-

In a round-bottom flask, dissolve palmitic acid in an excess of benzyl alcohol (e.g., 3-5 molar equivalents).

-

Add a suitable solvent such as toluene to facilitate the azeotropic removal of water.

-

Carefully add a catalytic amount of concentrated sulfuric acid or p-toluenesulfonic acid (approximately 1-2% of the molar amount of the limiting reactant, palmitic acid).

-

Assemble the flask with a Dean-Stark apparatus and a reflux condenser.

-

Heat the reaction mixture to reflux. The water produced during the esterification will be collected in the Dean-Stark trap.

-

Monitor the reaction progress by observing the amount of water collected or by thin-layer chromatography (TLC). The reaction is typically complete when water is no longer being collected.

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Transfer the reaction mixture to a separatory funnel.

-

Wash the organic layer sequentially with 5% sodium bicarbonate solution (to neutralize the acid catalyst), water, and finally with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter to remove the drying agent.

-

Remove the solvent and excess benzyl alcohol under reduced pressure using a rotary evaporator to obtain the crude this compound.

-

The crude product can be further purified by recrystallization or column chromatography if necessary.

Enzymatic Synthesis of this compound

This protocol outlines the synthesis of this compound using an immobilized lipase, which offers a milder and more selective alternative to acid catalysis.

Materials:

-

Palmitic acid

-

Benzyl alcohol

-

Immobilized lipase (e.g., Novozym 435 - Candida antarctica lipase B immobilized on acrylic resin)[6][7]

-

Anhydrous organic solvent (e.g., hexane, heptane, or toluene)

-

Molecular sieves (optional, to remove water)

-

Shaking incubator or magnetic stirrer with heating

-

Filtration setup

Procedure:

-

In a screw-capped flask, dissolve equimolar amounts of palmitic acid and benzyl alcohol in a suitable anhydrous organic solvent.

-

Add the immobilized lipase to the reaction mixture. The amount of enzyme is typically 5-10% of the total substrate weight.

-

(Optional) Add activated molecular sieves to the mixture to adsorb the water produced during the reaction, which can improve the reaction yield.

-

Incubate the mixture in a shaking incubator or on a heated magnetic stirrer at a controlled temperature (e.g., 40-60 °C). The optimal temperature depends on the specific lipase used.

-

Monitor the reaction progress over time by taking small aliquots and analyzing them by gas chromatography (GC) or TLC.

-

Once the reaction has reached the desired conversion, stop the reaction by filtering off the immobilized lipase. The enzyme can be washed with fresh solvent and reused.

-

Evaporate the solvent from the filtrate under reduced pressure to obtain the crude this compound.

-

Purify the product as described in the Fischer esterification protocol if necessary.

Analysis of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol provides a general method for the qualitative and quantitative analysis of this compound.

Instrumentation and Conditions:

-

Gas Chromatograph: Equipped with a split/splitless injector and a mass selective detector.

-

Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Injector Temperature: 280 °C.

-

Oven Temperature Program:

-

Initial temperature: 150 °C, hold for 2 minutes.

-

Ramp: 10 °C/min to 300 °C.

-

Final hold: Hold at 300 °C for 10 minutes.

-

(This program should be optimized based on the specific instrument and sample matrix).

-

-

Mass Spectrometer:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Scan Range: m/z 40-500.

-

Sample Preparation:

-

Prepare a stock solution of this compound standard in a suitable solvent (e.g., hexane or ethyl acetate) at a known concentration (e.g., 1 mg/mL).

-

Create a series of calibration standards by diluting the stock solution.

-

Dissolve the sample containing this compound in the same solvent to a concentration within the calibration range.

-

Inject 1 µL of the prepared sample or standard into the GC-MS.

Data Analysis:

-

Identify the this compound peak in the total ion chromatogram (TIC) based on its retention time, which should match that of the standard.

-

Confirm the identity by comparing the mass spectrum of the peak with a reference spectrum from a library or the injected standard. Key fragments for this compound would include the benzyl ion (m/z 91) and fragments related to the palmitate chain.

-

For quantitative analysis, construct a calibration curve by plotting the peak area of the this compound standard against its concentration. Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

Role in Scientific Research and Drug Development

This compound is a fatty acid ester that finds applications in various scientific and industrial fields.

-

Cosmetics and Personal Care: Due to its emollient and skin-conditioning properties, this compound is used in the formulation of various cosmetic products.

-

Drug Delivery: Research has explored the use of fatty acid esters like this compound as skin penetration enhancers in transdermal drug delivery systems.[8][9][10] They are thought to enhance drug permeation by disrupting the highly ordered lipid structure of the stratum corneum, thereby increasing the diffusion of the active pharmaceutical ingredient through the skin.[11]

-

Lack of Direct Role in Signaling: While fatty acids and their derivatives are known to be involved in various cellular signaling pathways, there is currently no direct evidence in the reviewed literature to suggest that this compound itself acts as a signaling molecule.[12][13][14][15][16] General lipid signaling pathways involve molecules like diacylglycerol, ceramides, and free fatty acids that can act as second messengers or ligands for receptors.[15] Protein palmitoylation, the attachment of palmitic acid to proteins, is a crucial post-translational modification that regulates protein trafficking, localization, and function, but this process involves palmitoyl-CoA and not directly this compound.

Visualizations

Enzymatic Synthesis of this compound Workflow

Caption: Workflow for the enzymatic synthesis of this compound.

Logical Relationship in Fischer Esterification

Caption: Key steps in the Fischer esterification mechanism for this compound synthesis.

References

- 1. This compound | C23H38O2 | CID 13908925 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Fischer Esterification - Chemistry Steps [chemistrysteps.com]

- 3. cerritos.edu [cerritos.edu]

- 4. ocw.mit.edu [ocw.mit.edu]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. mdpi.com [mdpi.com]

- 7. Synthesis of Benzyl Acetate Catalyzed by Lipase Immobilized in Nontoxic Chitosan-Polyphosphate Beads - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Skin penetration enhancers: Mechanistic understanding and their selection for formulation and design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Penetration enhancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. thaiscience.info [thaiscience.info]

- 12. Role of long-chain fatty acyl-CoA esters in the regulation of metabolism and in cell signalling - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The Various Roles of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Frontiers | Fatty Acid Signaling Mechanisms in Neural Cells: Fatty Acid Receptors [frontiersin.org]

- 15. Lipid signaling - Wikipedia [en.wikipedia.org]

- 16. Fatty Acid Signaling: The New Function of Intracellular Lipases [mdpi.com]

The Role of Benzyl Palmitate in Plant Lipid Metabolism: A Technical Overview

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Scientific literature specifically detailing the comprehensive role of benzyl palmitate in plant lipid metabolism is limited. This guide synthesizes the available information and provides extrapolated methodologies and potential pathways based on current knowledge of related compounds and metabolic processes. Further empirical research is required to fully elucidate the functions of this compound in plants.

Introduction

This compound is a fatty acid ester found as a minor component in the lipid matrix of certain plant species. It is formed through the esterification of palmitic acid, a common saturated fatty acid, and benzyl alcohol, a derivative of the phenylpropanoid pathway. While its precise functions are not yet fully understood, preliminary evidence suggests a potential role in membrane lipid structure and as a component of the plant's response to oxidative stress.[1] This document provides a technical overview of the current understanding of this compound's metabolism in plants, including its biosynthesis, potential degradation, and putative roles. It also outlines experimental protocols that can be adapted for its study and presents the limited quantitative data available.

Biosynthesis and Degradation of this compound

The formation of this compound in plants is an enzyme-mediated process that brings together precursors from two major metabolic pathways: fatty acid synthesis and phenylpropanoid metabolism.

Biosynthesis

The biosynthesis of this compound can be summarized in three key steps:

-

Palmitic Acid Activation: Free palmitic acid, produced through de novo fatty acid synthesis in the plastids, is activated to its thioester form, palmitoyl-CoA. This reaction is catalyzed by a long-chain acyl-CoA synthetase (LACS) and requires ATP.[1]

-

Benzyl Alcohol Generation: Benzyl alcohol is synthesized from L-phenylalanine via the phenylpropanoid pathway. The initial and rate-limiting step is the deamination of phenylalanine by phenylalanine ammonia-lyase (PAL) to form cinnamic acid. Subsequent enzymatic steps, which may vary between plant species, lead to the formation of benzaldehyde, which is then reduced to benzyl alcohol.

-

Esterification: The final step is the transacylation reaction where the palmitoyl group from palmitoyl-CoA is transferred to benzyl alcohol, forming this compound and releasing coenzyme A. This esterification is catalyzed by specific acyltransferases, with serine carboxypeptidase-like acyltransferases (SCPL-ATs) being likely candidates.[1]

Degradation

The degradation of this compound is likely achieved through hydrolysis, a reaction catalyzed by esterases. This process cleaves the ester bond, releasing palmitic acid and benzyl alcohol, which can then re-enter their respective metabolic pathways.[1]

Quantitative Data on this compound Occurrence

The available quantitative data on this compound in plants is sparse. The following table summarizes the reported concentrations in select species.

| Plant Species | Family | Tissue | This compound Concentration (% of total lipids) | Reference |

| Echinacea purpurea | Asteraceae | Floral Tissues | 0.2 - 0.8% | [1] |

| Cichorium intybus (Chicory) | Asteraceae | Roots and Leaves | < 0.1% (trace amounts) | [1] |

| Pterocypsela laciniata | Asteraceae | Roots and Leaves | < 0.1% (trace amounts) | [1] |

| Hypochaeris radicata | Asteraceae | Not specified | Elevated in high-altitude populations | [1] |

Putative Roles in Plant Lipid Metabolism and Stress Response

Membrane Lipid Structuring

It has been suggested that this compound may play a role in structuring cell membranes.[1] As a lipophilic molecule, it could intercalate into the lipid bilayer, potentially influencing membrane fluidity and permeability. However, direct experimental evidence for this role is currently lacking.

Response to Oxidative Stress

The observation of elevated this compound concentrations in high-altitude populations of Hypochaeris radicata suggests a possible role in the adaptation to environmental stress, particularly oxidative stress.[1] High-altitude environments are characterized by increased UV radiation and temperature extremes, which can lead to the overproduction of reactive oxygen species (ROS). This compound, or its precursors, may have antioxidant properties or contribute to the stability of membranes under oxidative stress.

Experimental Protocols

Detailed experimental protocols for the study of this compound are not widely published. The following sections provide generalized methodologies that can be adapted for this purpose.

Extraction and Quantification of this compound by GC-MS

This protocol describes a general workflow for the extraction and quantification of this compound from plant tissues.

Methodology:

-

Homogenization: Freeze a known weight of plant tissue in liquid nitrogen and grind to a fine powder using a mortar and pestle.

-

Extraction: Transfer the powdered tissue to a glass tube and add a chloroform:methanol (e.g., 2:1, v/v) solvent mixture. Vortex thoroughly and incubate at room temperature with shaking for at least 1 hour.

-

Phase Separation: Add a salt solution (e.g., 0.9% NaCl) to the extract to induce phase separation. Vortex and centrifuge to pellet the debris and separate the aqueous and organic phases.

-

Collection: Carefully collect the lower organic phase containing the lipids into a new glass tube.

-

Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen gas.

-

Derivatization (Optional): For improved GC-MS analysis, the dried lipid extract can be derivatized, for example, by silylation using a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).

-

GC-MS Analysis: Re-dissolve the dried extract in a suitable solvent (e.g., hexane) and inject it into a gas chromatograph coupled with a mass spectrometer. Use a non-polar capillary column for separation. The mass spectrometer should be operated in electron ionization (EI) mode, and data can be collected in full scan mode for identification and selected ion monitoring (SIM) mode for quantification.

-

Quantification: Add a known amount of an appropriate internal standard (e.g., a deuterated fatty acid ester) to the sample before extraction for accurate quantification.

In Vitro Assay for this compound Synthesis

This protocol outlines a method for testing the activity of candidate acyltransferases in synthesizing this compound.

Methodology:

-

Enzyme Source: Homogenize plant tissue in an extraction buffer to prepare a crude protein extract, or use a heterologously expressed and purified candidate enzyme (e.g., a SCPL-AT).

-

Reaction Mixture: Prepare a reaction mixture containing:

-

Buffer (e.g., Tris-HCl or phosphate buffer at an optimal pH)

-

Palmitoyl-CoA (substrate)

-

Benzyl alcohol (substrate)

-

Enzyme extract or purified enzyme

-

-

Incubation: Incubate the reaction mixture at an optimal temperature for a defined period (e.g., 30-60 minutes).

-

Reaction Termination and Extraction: Stop the reaction by adding a chloroform:methanol mixture. Extract the lipids as described in the GC-MS protocol.

-

Analysis: Analyze the lipid extract by GC-MS to detect and quantify the formation of this compound.

Signaling Pathways and Logical Relationships

Currently, there is no direct evidence implicating this compound in specific plant signaling pathways. However, its precursors, palmitic acid and derivatives of the phenylpropanoid pathway, are known to be involved in various signaling processes. It is plausible that the synthesis of this compound could modulate the levels of these signaling molecules.

Conclusion and Future Directions

The study of this compound in plant lipid metabolism is still in its infancy. While its biosynthetic pathway can be inferred from our knowledge of fatty acid and phenylpropanoid metabolism, its precise physiological roles remain to be elucidated. The correlation with oxidative stress suggests a function in plant defense and adaptation.

Future research should focus on:

-

Identification and characterization of the specific enzymes responsible for this compound synthesis in different plant species.

-

Generation of transgenic plants with altered this compound levels (e.g., through overexpression or knockout of the biosynthetic enzymes) to study its impact on the plant lipidome, membrane properties, and stress tolerance.

-

Detailed lipidomic analyses to determine how this compound levels correlate with other lipid classes under various environmental conditions.

-

Investigation of the potential signaling role of this compound or its derivatives in plant development and stress responses.

A deeper understanding of the role of this and other specialized lipids will provide a more complete picture of the complexity and interconnectivity of plant metabolic networks.

References

Benzyl Palmitate: A Technical Guide to its Biological Profile and Function

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: This document provides a comprehensive overview of the current scientific understanding of benzyl palmitate. It is crucial to note that while extensive research exists for its constituent components—palmitic acid and benzyl alcohol—and related ester compounds, dedicated studies on the specific biological activities of this compound are limited in publicly available literature. Therefore, much of the functional data presented herein is inferred from the activities of these related molecules.

Executive Summary

This compound (C23H38O2) is the ester formed from the condensation of palmitic acid, a ubiquitous saturated fatty acid, and benzyl alcohol.[1] While primarily utilized in the cosmetics industry as an emollient and in chemical synthesis, its potential biological functions are of increasing interest to the scientific community.[2] This technical guide synthesizes the available data on this compound, focusing on the well-documented biological activities of its palmitate moiety to infer its potential roles in cellular processes. The primary biological relevance of palmitate is its involvement in protein S-palmitoylation and its role as a signaling molecule in various cellular pathways, often with pro-inflammatory and metabolic consequences.[2][3] This guide will detail these aspects, present available quantitative data for related compounds, outline relevant experimental protocols, and visualize key signaling pathways.

Chemical and Physical Properties

This compound is a lipophilic ester that is poorly soluble in water.[2] Its properties make it a suitable candidate for applications requiring non-aqueous formulations, such as topical creams and as a carrier for hydrophobic drugs.[2]

| Property | Value | Reference |

| Molecular Formula | C23H38O2 | [4][5] |

| Molecular Weight | 346.55 g/mol | [5] |

| IUPAC Name | benzyl hexadecanoate | [4] |

| CAS Number | 41755-60-6 | [4] |

| Synonyms | Palmitic acid benzyl ester, Benzyl hexadecanoate | [4] |

Potential Biological Activities and Functions

Inferred Anti-inflammatory and Pro-inflammatory Effects

The palmitate moiety of this compound is a well-known modulator of inflammatory pathways. Palmitic acid can act as a pro-inflammatory agent by activating Toll-like receptor 4 (TLR4) signaling, leading to the production of pro-inflammatory cytokines such as TNF-α and IL-6.[3][6] This suggests that this compound, upon enzymatic hydrolysis releasing palmitic acid, could contribute to inflammatory responses.

Conversely, other fatty acid esters, such as methyl palmitate and ethyl palmitate, have demonstrated anti-inflammatory properties in animal models.[7] Additionally, benzyl salicylate, a structurally related benzyl ester, has been shown to inhibit the NF-κB pathway, a key regulator of inflammation.[8] This presents a conflicting picture, highlighting the need for direct experimental validation of this compound's effects.

Table 1: Summary of Anti-inflammatory Activity for Related Compounds

| Compound | Model | Effect | Quantitative Data | Reference |

| Methyl Palmitate | Carrageenan-induced rat paw edema | Reduction of edema and PGE2 levels | Not specified | [7] |

| Ethyl Palmitate | Carrageenan-induced rat paw edema | Reduction of edema and PGE2 levels | Not specified | [7] |

| Benzyl Salicylate | LPS-stimulated RAW 264.7 macrophages | Inhibition of NO production and NF-κB, iNOS, and COX-2 expression | Not specified | [8] |

| Palmitic Acid | Human cartilage explants | Increased IL-6 release and matrix degradation | p<0.05 | [3] |

Inferred Antimicrobial Activity

Some benzyl esters have been investigated for their antimicrobial properties. For instance, benzyl benzoate has shown moderate antibacterial activity against Bacillus cereus.[9] Derivatives of benzyl acetate have also demonstrated antibacterial effects against Staphylococcus aureus and Shigella spp.[10] These findings suggest that the benzyl moiety might contribute to antimicrobial action, but specific data for this compound is lacking.

Table 2: Summary of Antimicrobial Activity for Related Compounds

| Compound | Organism | Method | Quantitative Data (MIC) | Reference |

| Benzyl Benzoate | Bacillus cereus | Disc diffusion | 50 µg/mL | [9] |

| Benzyl Bromide derivative (1c) | Streptococcus pyogenes | Microbroth dilution | 0.5 mg/mL | [11] |

| Benzyl Bromide derivative (1a) | Candida albicans | Microbroth dilution | 0.25 mg/mL | [11] |

Mechanism of Action: Inferences from Palmitate Signaling

The most well-understood biological role of the palmitate component is its involvement in cellular signaling.

Protein Palmitoylation

Palmitoylation is the reversible post-translational modification where palmitic acid is attached to cysteine residues of proteins. This process increases the hydrophobicity of proteins, affecting their localization, stability, and interaction with other proteins and cellular membranes.[2] this compound could potentially serve as a source of palmitate for this crucial cellular process.

Modulation of Signaling Pathways

Palmitic acid is known to influence several key signaling pathways, often in the context of metabolic stress and inflammation. It can activate pro-inflammatory pathways and induce endoplasmic reticulum (ER) stress.

Below is a diagram illustrating the signaling pathway of palmitate-induced inflammation via TLR4.

Caption: Inferred signaling pathway for palmitate-induced inflammation.

Experimental Protocols

While specific protocols for this compound are not available, standard assays can be adapted to investigate its biological activities.

Anti-inflammatory Activity Assay (General Workflow)

This workflow describes a typical in vitro experiment to assess the anti-inflammatory potential of a test compound.

Caption: General experimental workflow for in vitro anti-inflammatory assessment.

Methodology:

-

Cell Culture: RAW 264.7 macrophages are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.

-

Pre-treatment: Cells are seeded in 24-well plates and allowed to adhere overnight. The medium is then replaced with fresh medium containing various concentrations of this compound (or vehicle control) for 1-2 hours.

-

Inflammatory Stimulation: Lipopolysaccharide (LPS) is added to the wells (final concentration, e.g., 1 µg/mL) to induce an inflammatory response.

-

Incubation: Cells are incubated for a specified period, typically 24 hours.

-

Supernatant Collection: The cell culture supernatant is collected to measure secreted cytokines.

-

Cell Lysis: The remaining cells are washed with PBS and lysed using RIPA buffer to extract total protein.

-

Analysis:

-

Cytokine Analysis: The concentrations of TNF-α and IL-6 in the supernatant are quantified using commercial ELISA kits according to the manufacturer's instructions.

-

Western Blot: Protein extracts are separated by SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies against NF-κB p65, phospho-IκBα, and COX-2. Following incubation with HRP-conjugated secondary antibodies, protein bands are visualized using a chemiluminescence detection system.

-

Antimicrobial Activity Assay (General Workflow)

The broth microdilution method is a standard procedure to determine the Minimum Inhibitory Concentration (MIC) of a compound.

Methodology:

-

Bacterial/Fungal Strain Preparation: A standardized inoculum of the test microorganism (e.g., Staphylococcus aureus or Candida albicans) is prepared in a suitable broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to a concentration of approximately 5 x 10^5 CFU/mL.[7]

-

Serial Dilution: The test compound (this compound) is serially diluted in the broth in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with the prepared microbial suspension. Positive (microbe and broth) and negative (broth only) controls are included.

-

Incubation: The plate is incubated at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Conclusion and Future Directions

This compound remains an understudied compound in terms of its specific biological activities. While its constituent palmitate moiety is deeply implicated in cellular signaling, particularly in inflammatory and metabolic pathways, direct evidence for the biological function of the intact ester is lacking. The pro-inflammatory nature of palmitic acid suggests that this compound could contribute to inflammation following cellular uptake and hydrolysis. However, the potential anti-inflammatory or antimicrobial activities of the benzyl group, as suggested by studies on related esters, cannot be discounted without direct investigation.

Future research should focus on:

-

Direct in vitro evaluation of this compound's anti-inflammatory and antimicrobial properties using the protocols outlined above.

-

Investigation of its effects on key signaling pathways , such as NF-κB and TLR4, to determine if the intact molecule has activity or if its effects are solely dependent on its hydrolysis to palmitic acid.

-

Studies on its potential as a prodrug , leveraging its enzymatic cleavage to deliver other molecules.[2]

A thorough understanding of the biological activity and function of this compound requires dedicated experimental investigation to move beyond the current, inference-based understanding.

References

- 1. Buy this compound (EVT-391689) | 41755-60-6 [evitachem.com]

- 2. Buy this compound | 41755-60-6 [smolecule.com]

- 3. Palmitate has proapoptotic and proinflammatory effects on articular cartilage and synergizes with interleukin-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | C23H38O2 | CID 13908925 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. GSRS [gsrs.ncats.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. archivepp.com [archivepp.com]

- 8. Identification of Bioactive Natural Product from the Stems and Stem Barks of Cornus walteri: Benzyl Salicylate Shows Potential Anti-Inflammatory Activity in Lipopolysaccharide-Stimulated RAW 264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Erzincan University Journal of Science and Technology » Submission » Synthesis, Antibacterial Activity and Molecular Modelling of Benzyl Acetate Derivatives [dergipark.org.tr]

- 11. Study of the antibacterial and antifungal activities of synthetic benzyl bromides, ketones, and corresponding chalcone derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Labyrinth of Protein Palmitoylation: A Technical Guide to a Key Inhibitor

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Initial Note on Benzyl Palmitate: This guide focuses on the well-established and widely used protein palmitoylation inhibitor, 2-bromopalmitate (2-BP). Initial queries regarding "this compound" did not yield relevant results in the context of protein palmitoylation research. It is likely that "2-bromopalmitate" was the intended compound of interest, given its ubiquitous use as a chemical tool in this field.

Introduction to Protein S-Palmitoylation

Protein S-palmitoylation is a dynamic and reversible post-translational modification involving the covalent attachment of the 16-carbon saturated fatty acid, palmitate, to cysteine residues via a thioester linkage. This process is crucial for regulating the trafficking, localization, and function of a vast array of proteins. Unlike other lipid modifications, the reversibility of palmitoylation allows for rapid control over protein activity in response to cellular signals.

The addition of palmitate is catalyzed by a family of enzymes known as protein acyltransferases (PATs), which contain a conserved zinc finger domain with a DHHC (Asp-His-His-Cys) motif. The removal of palmitate is mediated by acyl-protein thioesterases (APTs). This enzymatic cycle plays a pivotal role in numerous signaling pathways, including those governed by Ras GTPases, G-protein coupled receptors, and receptor tyrosine kinases. Dysregulation of protein palmitoylation has been implicated in various diseases, including cancer, neurological disorders, and inflammatory conditions.

2-Bromopalmitate: A Key Chemical Probe

2-Bromopalmitate (2-BP) is a non-metabolizable analog of palmitic acid and serves as a cornerstone tool for studying protein palmitoylation. It is widely used as a general inhibitor of this process, allowing researchers to investigate the functional consequences of blocking palmitate attachment to proteins.

Mechanism of Action: 2-BP is an electrophilic compound that acts as an irreversible inhibitor. Its primary mechanism involves the covalent modification of cysteine residues within the active sites of enzymes involved in lipid metabolism. In the context of palmitoylation, 2-BP has a dual inhibitory effect:

-

Inhibition of Protein Acyltransferases (PATs): 2-BP can directly inhibit the activity of DHHC-containing PATs, thereby preventing the transfer of palmitate to substrate proteins.[1]

-

Inhibition of Acyl-Protein Thioesterases (APTs): Interestingly, 2-BP has also been shown to inhibit the activity of APTs, the enzymes responsible for depalmitoylation.[1][2] This can complicate the interpretation of kinetic studies, as the overall turnover of palmitate on a protein is affected.

This dual action underscores the importance of careful experimental design and data interpretation when using 2-BP.

Quantitative Data on 2-Bromopalmitate Inhibition

The effective concentration of 2-BP can vary depending on the cell type, experimental conditions, and the specific protein being studied. Below is a summary of reported inhibitory concentrations.

| Parameter | Value | Cell/System | Protein/Enzyme Target | Reference |

| IC₅₀ | ~10-15 µM | In vitro | Palmitoyl Acyltransferases (PATs) | [3][4] |

| Effective Concentration | 25-150 µM | CHO-K1 cells | GAP-43 palmitoylation | [1][2] |

| Effective Concentration | 50 µM | HPSCC cells | Ras palmitoylation | [5] |

| Effective Concentration | 100 µM | Jurkat T cells | Fyn, Lck, LAT palmitoylation | [6] |

| In Vitro Inhibition | 50-100 µM | Recombinant | Acyl-Protein Thioesterase 1 (APT1) | [1][2] |

Experimental Protocols

Here, we provide detailed methodologies for key experiments used to study protein palmitoylation and its inhibition by 2-bromopalmitate.

Acyl-Biotin Exchange (ABE) Assay for Detecting Protein Palmitoylation

The ABE assay is a powerful technique to specifically detect and quantify protein palmitoylation. It involves a three-step chemical process to replace the thioester-linked palmitate with a biotin tag, which can then be detected by standard biochemical methods.

Principle:

-

Blocking: Free thiol groups on cysteine residues are irreversibly blocked with N-ethylmaleimide (NEM).

-

Cleavage: The thioester bond of palmitoylated cysteines is specifically cleaved with hydroxylamine (HAM), exposing a free thiol group.

-

Labeling: The newly exposed thiol groups are labeled with a thiol-reactive biotinylating reagent.

Detailed Protocol:

Materials:

-

Lysis Buffer (e.g., RIPA buffer) supplemented with protease inhibitors

-

N-ethylmaleimide (NEM)

-

Hydroxylamine (HAM) hydrochloride

-

Tris-HCl

-

Thiol-reactive biotin (e.g., HPDP-Biotin or Biotin-BMCC)

-

Streptavidin-agarose beads

-

SDS-PAGE and Western blotting reagents

Procedure:

-

Cell Lysis: Lyse cells in a buffer containing protease inhibitors and 10 mM NEM to block free thiols. Incubate for 1 hour at 4°C with constant rotation.

-

Protein Precipitation: Precipitate the protein lysate using a chloroform/methanol or acetone precipitation method to remove excess NEM.

-

Resuspension: Resuspend the protein pellet in a buffer containing 1% SDS.

-

Thioester Cleavage: Divide the sample into two equal aliquots.

-

+HAM: Treat one aliquot with 0.5 M hydroxylamine (pH 7.4) to cleave thioester bonds.

-

-HAM (Control): Treat the other aliquot with a control buffer (e.g., Tris-HCl, pH 7.4).

-

Incubate both samples for 1 hour at room temperature.

-

-

Biotinylation: Add a thiol-reactive biotin reagent to both samples and incubate for 1 hour at room temperature to label the newly exposed thiols.

-

Affinity Capture: Add streptavidin-agarose beads to both samples and incubate for 1 hour at 4°C to capture the biotinylated proteins.

-

Washing: Wash the beads extensively to remove non-specifically bound proteins.

-

Elution and Analysis: Elute the captured proteins from the beads by boiling in SDS-PAGE sample buffer. Analyze the eluates by Western blotting using an antibody against the protein of interest. A signal in the +HAM lane and its absence or significant reduction in the -HAM lane indicates that the protein is palmitoylated.

Metabolic Labeling with [³H]-Palmitate

Metabolic labeling with a radioactive palmitate analog provides a direct method to assess the incorporation of palmitate into proteins.

Materials:

-

[³H]-palmitic acid

-

Cell culture medium

-

2-bromopalmitate

-

Lysis buffer

-

SDS-PAGE and autoradiography equipment

Procedure:

-

Cell Treatment: Culture cells to the desired confluency. To assess the effect of 2-BP, pre-incubate the cells with the desired concentration of the inhibitor (e.g., 50 µM) for a specified time (e.g., 2-4 hours).

-

Radiolabeling: Add [³H]-palmitic acid to the culture medium and incubate for the desired labeling period (typically 2-4 hours).

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer.

-

Immunoprecipitation (Optional): If analyzing a specific protein, perform immunoprecipitation using an antibody against the protein of interest.

-

SDS-PAGE: Separate the protein lysates or immunoprecipitates by SDS-PAGE.

-

Autoradiography: Dry the gel and expose it to X-ray film or a phosphorimager screen to visualize the radiolabeled proteins. A decrease in the radioactive signal in the 2-BP treated samples compared to the control indicates inhibition of palmitoylation.

Visualizations of Pathways and Workflows

The Dynamic Cycle of Protein Palmitoylation